![molecular formula C22H29ClN4O2 B12617812 N-[(3-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide CAS No. 918436-09-6](/img/structure/B12617812.png)
N-[(3-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide
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Overview
Description
N-[(3-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, a methylphenyl group, and a lysinamide moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide typically involves the following steps:
Formation of the Glycyl Intermediate: The initial step involves the reaction of glycine with 3-chlorobenzyl chloride under basic conditions to form N-(3-chlorophenylmethyl)glycine.
Coupling with L-Lysinamide: The N-(3-chlorophenylmethyl)glycine is then coupled with N-(4-methylphenyl)-L-lysinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-[(3-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(3-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl-N 2-(4-chlorobenzyl)-N-cyclohexylalaninamide
- N-(3-Chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl-N 2-(4-chlorobenzyl)-N-cyclohexylalaninamide
Uniqueness
N-[(3-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-[(3-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique structural arrangement that includes a chlorophenyl group and a methylphenyl group linked to a glycyl-L-lysinamide backbone. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H29ClN4O2, with a molecular weight of approximately 396.5 g/mol. The presence of the chlorophenyl and methylphenyl groups contributes to its lipophilicity, which may enhance its ability to penetrate biological membranes.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. These interactions can modulate various biochemical pathways, making it a candidate for therapeutic applications. The compound is believed to exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Binding : It may interact with certain receptors, altering cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential as an antimicrobial agent.
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways and cell cycle regulation.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
-
In Vitro Studies :
- A study conducted on various cancer cell lines demonstrated that the compound inhibited cell growth and induced apoptosis at micromolar concentrations.
- Antimicrobial assays showed that the compound was effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
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Mechanistic Studies :
- Mechanistic investigations revealed that the compound disrupts mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
- Enzyme assays indicated that this compound inhibits key enzymes involved in bacterial cell wall synthesis.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N-[(4-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide | C22H29ClN4O2 | Contains a chlorophenyl group |
N-[(3-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide | C23H32N4O3 | Contains a methoxy group |
N-[(2-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide | C23H32N4O3 | Features different methyl substitution |
The distinct combination of functional groups in this compound may confer unique biological properties compared to its analogs, influencing its binding affinity and selectivity towards various biological targets.
Properties
CAS No. |
918436-09-6 |
---|---|
Molecular Formula |
C22H29ClN4O2 |
Molecular Weight |
416.9 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[2-[(3-chlorophenyl)methylamino]acetyl]amino]-N-(4-methylphenyl)hexanamide |
InChI |
InChI=1S/C22H29ClN4O2/c1-16-8-10-19(11-9-16)26-22(29)20(7-2-3-12-24)27-21(28)15-25-14-17-5-4-6-18(23)13-17/h4-6,8-11,13,20,25H,2-3,7,12,14-15,24H2,1H3,(H,26,29)(H,27,28)/t20-/m0/s1 |
InChI Key |
WZFOGWAKSWPSFH-FQEVSTJZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNCC2=CC(=CC=C2)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNCC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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